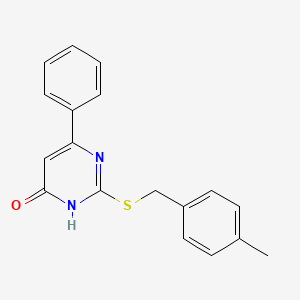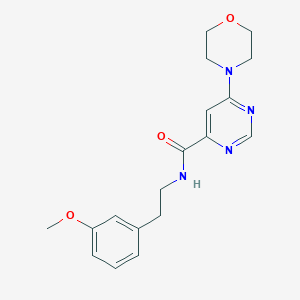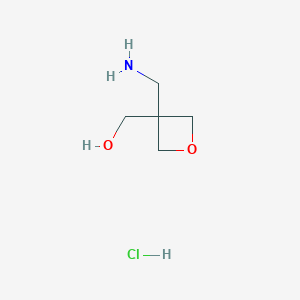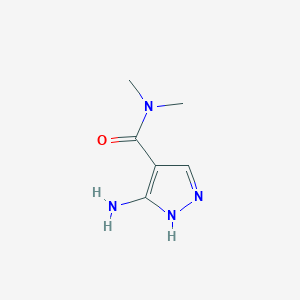
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Synthesis Analysis
5-Amino-pyrazoles have been used as potent reagents in organic and medicinal synthesis . They are used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of 5-amino-pyrazoles is characterized by a five-membered ring structure with two nitrogen atoms and aromatic character . This provides diverse functionality and stereochemical complexity .Chemical Reactions Analysis
5-Amino-pyrazoles have been used in a wide variety of chemical reactions. They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . These outstanding compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Aplicaciones Científicas De Investigación
Polarographic Behavior
- Polarographic Analysis : Arylazo pyrazoles, related to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, have been studied for their electrochemical behavior, showing distinct reduction waves in different pH environments, suggesting potential in analytical chemistry applications (Ravindranath et al., 1983).
Antitumor Activities
- Antitumor Activities : Derivatives of this compound have been synthesized and evaluated for in vitro antitumor activities against various human cancer cell lines. Structural elucidation suggests these compounds hold promise for the development of new anticancer drugs (Hafez et al., 2013).
Heterocyclic Synthesis
- Synthetic Utility : 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, closely related to the compound of interest, serves as a versatile building block for synthesizing various heterocyclic compounds with potential pharmacological properties, highlighting its importance in medicinal chemistry (El‐Mekabaty, 2014).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Novel synthesis methods have led to derivatives with potent antimicrobial and antifungal activities, showing the broad utility of the core structure in developing new therapeutic agents (Zhao et al., 2017).
RNA Polymerase Inhibitors
- Antimicrobial Agent Development : Pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles have been synthesized and evaluated for their antimicrobial activity, demonstrating potential as RNA polymerase inhibitors, which could lead to novel treatments for bacterial infections (Abdallah & Elgemeie, 2022).
Novel Synthetic Routes
- Innovative Synthesis Approaches : Research has developed new synthetic routes for creating versatile intermediates for preparing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, indicating the adaptability of the core structure for various synthetic applications (Bobko et al., 2012).
Mecanismo De Acción
Target of Action
5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, also known as 3-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, is a compound that has shown potential in various biological activities. It has been found to exhibit strong growth-inhibitory effects, particularly showing selectivity towards estrogen receptor-positive breast cancer cells (MCF-7) . This suggests that the primary target of this compound could be estrogen receptors in certain types of cancer cells.
Mode of Action
It is believed that the compound interacts with its targets, possibly estrogen receptors, leading to changes that inhibit the growth of the cancer cells . The presence of two nitrogen atoms in the pyrazole ring allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Biochemical Pathways
Given its potential as a growth inhibitor in certain cancer cells, it is likely that it affects pathways related to cell proliferation and survival
Result of Action
The primary result of the action of this compound is the inhibition of growth in certain cancer cells . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Safety and Hazards
Direcciones Futuras
5-Amino-pyrazoles have proven to be a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, they are expected to continue to be a focus of research and development in the future.
Análisis Bioquímico
Biochemical Properties
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of adenosine deaminase . Moreover, it has been synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For instance, it has shown strong growth-inhibitory effects, particularly towards estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-amino-1H-pyrazole-4-carboxamide derivatives . It also strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to irreversibly bind to FGFR1, demonstrating its role as a covalent inhibitor . This binding interaction is likely to influence enzyme activity, potentially leading to changes in gene expression.
Metabolic Pathways
Given its interaction with enzymes such as adenosine deaminase and FGFRs , it is likely involved in several metabolic processes.
Propiedades
IUPAC Name |
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-8-9-5(4)7/h3H,1-2H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLWOKERSXLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
741209-40-5 |
Source


|
| Record name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)
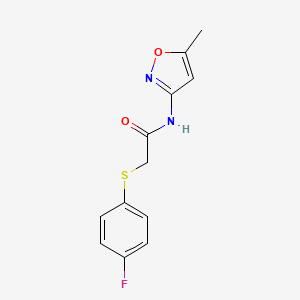
![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
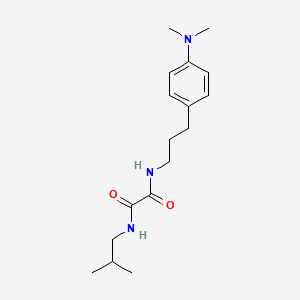
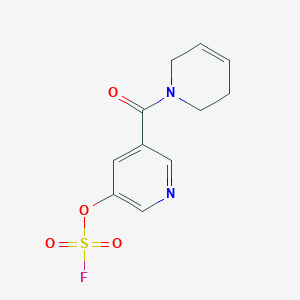

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
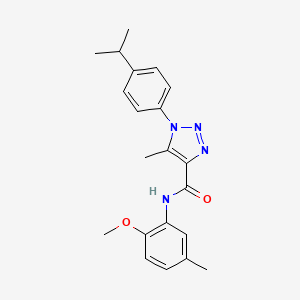
![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
